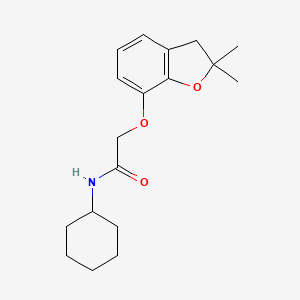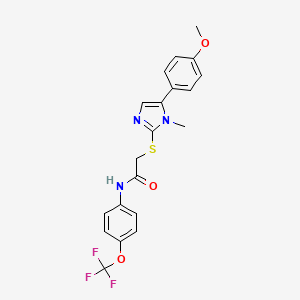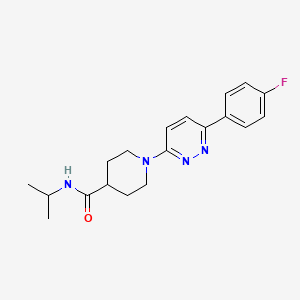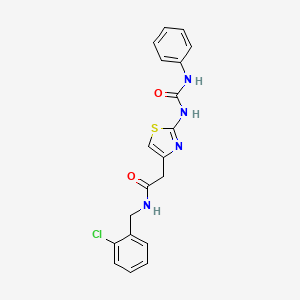![molecular formula C18H17N5O2S B11280700 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(ethylsulfanyl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B11280700.png)
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(ethylsulfanyl)pyrimido[4,5-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s complex name might seem daunting, but let’s break it down. It belongs to the class of indole derivatives, which have diverse biological activities .
- Indole is a heterocyclic system with an aromatic benzopyrrole nucleus. It’s found in various synthetic drug molecules and natural compounds.
- Physically, indole derivatives are crystalline and colorless, often with specific odors.
- Our compound contains both indole and pyrimidine moieties, making it intriguing for further exploration.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes for this exact compound. I recommend exploring related literature on indole-pyrimidine hybrids.
- Generally, indole derivatives can be synthesized through various methods, including cyclization reactions, condensations, and multicomponent reactions.
- Industrial production methods would likely involve scalable processes with high yields and cost-effectiveness.
Chemical Reactions Analysis
- Indole derivatives undergo diverse reactions due to their aromatic nature and functional groups.
- Common reactions include electrophilic substitution (e.g., halogenation, nitration), nucleophilic substitution, and cyclization.
- Reagents like Lewis acids, bases, and oxidants play crucial roles.
- Major products depend on the specific substitution patterns and reaction conditions.
Scientific Research Applications
- Indole derivatives find applications in various fields:
Medicine: Antiviral, anti-inflammatory, anticancer, and antidiabetic properties.
Chemistry: Building blocks for drug discovery.
Biology: Studying cellular processes and receptors.
Industry: Synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
- Unfortunately, I couldn’t find specific details for this compound. indole derivatives often interact with receptors, enzymes, or signaling pathways.
- Investigating its targets and pathways would require further research.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, you can explore related indole-pyrimidine hybrids.
- Highlight the uniqueness of this compound based on its structure, properties, and potential applications.
Remember, scientific research is continually evolving, so consulting recent literature and experts in the field will provide more accurate and up-to-date insights
Properties
Molecular Formula |
C18H17N5O2S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-ethylsulfanylpyrimido[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C18H17N5O2S/c1-2-26-18-19-9-13-16(21-18)20-11-22(17(13)25)10-15(24)23-8-7-12-5-3-4-6-14(12)23/h3-6,9,11H,2,7-8,10H2,1H3 |
InChI Key |
MWWDDTHJBBHDGH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C2C(=N1)N=CN(C2=O)CC(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-chlorobenzyl)-4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B11280651.png)

![2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11280665.png)
![Ethyl 3-({[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11280668.png)
![[5-(4-methylphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](4-nitrophenyl)methanone](/img/structure/B11280672.png)
![N-(4-ethylphenyl)-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B11280677.png)
![5-amino-N-(3,4-difluorophenyl)-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11280679.png)
![N-{4-Methyl-2-[3-({[(naphthalen-1-YL)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11280683.png)
![Methyl 5-ethyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11280693.png)
![1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(diphenylmethyl)piperazine](/img/structure/B11280696.png)

